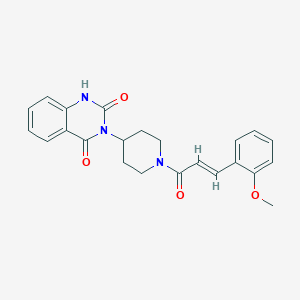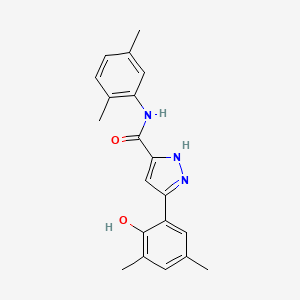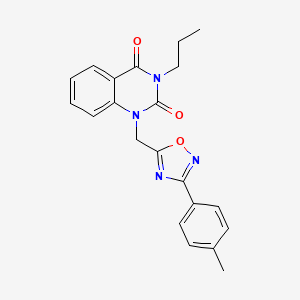
(E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials may include 2-methoxyphenylacrylic acid, piperidine, and quinazoline-2,4-dione. The key steps in the synthesis may involve:
Formation of the acrylate intermediate: This can be achieved by reacting 2-methoxyphenylacrylic acid with a suitable reagent to form the acrylate ester.
Piperidine coupling: The acrylate intermediate is then reacted with piperidine to form the piperidinyl acrylate.
Quinazoline coupling: Finally, the piperidinyl acrylate is coupled with quinazoline-2,4-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Quinazoline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
In medicine, this compound may be explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Quinazoline derivatives often exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor modulation: Binding to and modulating the activity of specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
2-Methoxyphenylacrylic acid: A precursor in the synthesis of the target compound.
Piperidine: A common structural motif in many biologically active compounds.
Uniqueness
(E)-3-(1-(3-(2-methoxyphenyl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C23H23N3O4 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
3-[1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H23N3O4/c1-30-20-9-5-2-6-16(20)10-11-21(27)25-14-12-17(13-15-25)26-22(28)18-7-3-4-8-19(18)24-23(26)29/h2-11,17H,12-15H2,1H3,(H,24,29)/b11-10+ |
Clave InChI |
ZHQXJBLETXVMCJ-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
SMILES canónico |
COC1=CC=CC=C1C=CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101577.png)
![6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14101585.png)
![(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B14101592.png)
![1-(3-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101602.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101624.png)

![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)

![tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14101645.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101670.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14101673.png)

![(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14101688.png)
